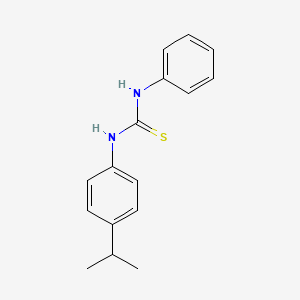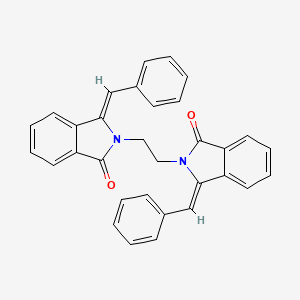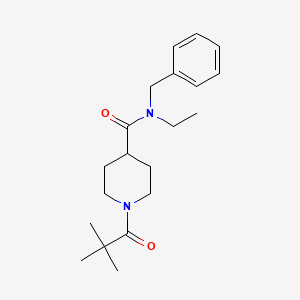![molecular formula C14H17BrN2O3 B4689099 3-[3-(2-bromophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4689099.png)
3-[3-(2-bromophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione
描述
3-[3-(2-bromophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as BIPPO and is a derivative of the anticonvulsant drug, stiripentol. BIPPO has been found to have potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery.
作用机制
The exact mechanism of action of BIPPO is not fully understood. However, it is believed to act by modulating the activity of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By modulating the activity of GABA receptors, BIPPO can reduce neuronal excitability and prevent seizures.
Biochemical and Physiological Effects
BIPPO has been found to have various biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which can reduce neuronal excitability and prevent seizures. It has also been found to increase the levels of glutathione, an antioxidant that can protect cells from oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using BIPPO in lab experiments is its high potency and selectivity. BIPPO has been found to be highly effective in inducing apoptosis in cancer cells and preventing seizures in animal models. However, one of the limitations of using BIPPO is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on BIPPO. In neuroscience research, BIPPO can be further studied for its potential therapeutic applications in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. In cancer research, BIPPO can be studied for its potential use in combination with other anticancer drugs to enhance their efficacy. Additionally, the synthesis of BIPPO can be optimized to improve its solubility and bioavailability, making it more suitable for in vivo studies.
Conclusion
In conclusion, BIPPO is a chemical compound that has been widely used in scientific research for its unique properties. It has potential therapeutic applications in various fields, including neuroscience and cancer research. While the exact mechanism of action of BIPPO is not fully understood, it has been found to have various biochemical and physiological effects. There are several future directions for research on BIPPO, including its use in the treatment of neurological disorders and its optimization for in vivo studies.
科学研究应用
BIPPO has been extensively studied for its potential therapeutic applications. In neuroscience research, BIPPO has been found to have anticonvulsant properties and can be used to treat epilepsy. It has also been found to have neuroprotective effects and can be used to prevent neuronal damage caused by various neurodegenerative diseases.
In cancer research, BIPPO has been found to have anticancer properties and can induce apoptosis in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
3-[3-(2-bromophenoxy)propyl]-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3/c1-14(2)12(18)17(13(19)16-14)8-5-9-20-11-7-4-3-6-10(11)15/h3-4,6-7H,5,8-9H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWWSTBXFYYPPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCCOC2=CC=CC=C2Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis(N-2-naphthylacetamide)](/img/structure/B4689022.png)
![N-(3-chloro-4-fluorophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4689027.png)
![N-(1,5-dimethyl-1H-pyrazol-4-yl)-4-{[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4689036.png)
![N-[4-(difluoromethoxy)phenyl]-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4689044.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-bromophenyl)acetamide](/img/structure/B4689052.png)
![3-[(4-benzyl-1-piperidinyl)carbonyl]-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4689054.png)
![2-[1-(2-pyrimidinyl)-3-piperidinyl]-1H-benzimidazole bis(trifluoroacetate)](/img/structure/B4689066.png)
![5-(3,4-dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B4689069.png)
![2-bromo-N-{[4-ethyl-5-({2-[(2-isopropylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4689078.png)

![5-{[(2,5-dimethoxyphenyl)sulfonyl]amino}isophthalamide](/img/structure/B4689084.png)

